

4-Fluoro-3-phenoxybenzaldehyde stability and degradation pathways

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Compound of Interest

Compound Name: 4-Fluoro-3-phenoxybenzaldehyde

Cat. No.: B1330021

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4-Fluoro-3-phenoxybenzaldehyde: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of **4-Fluoro-3-phenoxybenzaldehyde**.

Frequently Asked Questions (FAQs)

Q1: What is **4-Fluoro-3-phenoxybenzaldehyde** and what are its primary applications?

4-Fluoro-3-phenoxybenzaldehyde is a versatile aromatic compound with the chemical formula $C_{13}H_9FO_2$.^{[1][2]} It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.^{[1][3]} It is also a crucial building block in the formulation of agrochemicals like herbicides and insecticides, including Type II pyrethroids such as cyfluthrin.^{[1][3][4]} Additionally, it is used in material science for the production of specialty polymers with enhanced thermal and chemical resistance.^[1]

Q2: What are the main physicochemical properties of this compound?

The key properties of **4-Fluoro-3-phenoxybenzaldehyde** are summarized in the table below.

Property	Value
CAS Number	68359-57-9[1][5]
Molecular Formula	C ₁₃ H ₉ FO ₂ [1][5]
Molecular Weight	216.21 g/mol [1][5]
Appearance	Colorless to light orange/yellow clear liquid or white to pale yellow crystalline powder[1][5]
Boiling Point	135 °C at 2 mmHg[1]; 102-104 °C at 0.1 mmHg[6]
Density	~1.23 - 1.30 g/cm ³ at 20-25 °C[1][5][7]
Refractive Index	n _{20/D} 1.58[1][7]
Solubility	Soluble in ethanol, acetone, and DMSO; insoluble in water[5]

Stability and Degradation

Q3: What are the recommended storage conditions for **4-Fluoro-3-phenoxybenzaldehyde** to ensure its stability?

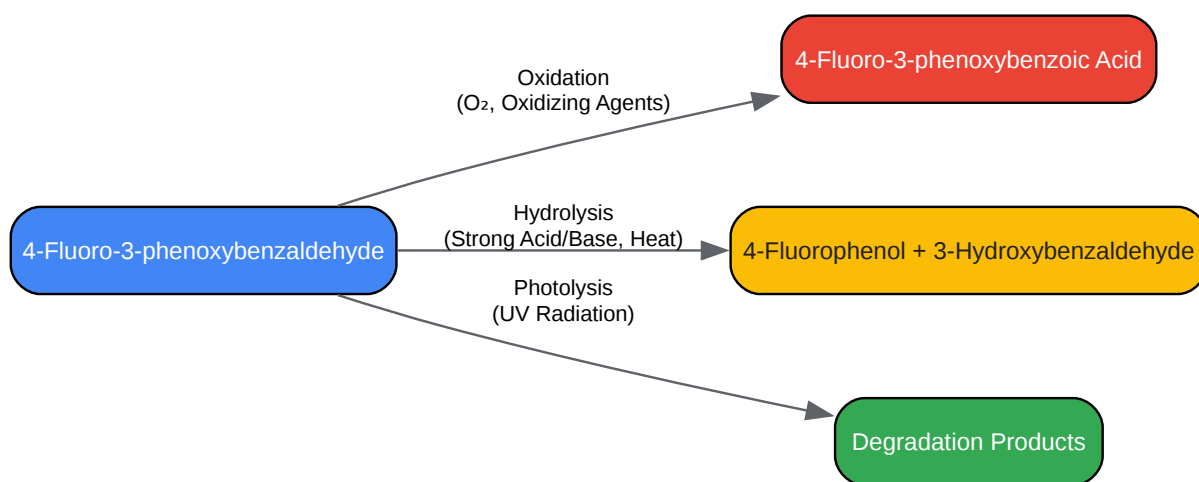
To maintain its integrity, **4-Fluoro-3-phenoxybenzaldehyde** should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Some suppliers recommend storage under an inert gas as the compound can be hygroscopic.[9] Long-term stability of up to 3 years can be achieved when stored at 2-8°C in dry, dark conditions.[5]

Q4: What are the potential degradation pathways for this compound?

While experimentally verified data for this specific compound is limited, several degradation pathways can be hypothesized based on its chemical structure.[3]

- Oxidation: The aldehyde group is susceptible to oxidation, which can be caused by atmospheric oxygen or other oxidizing agents, converting it to 4-fluoro-3-phenoxybenzoic acid.[3]

- Hydrolysis: The ether linkage, though generally stable, can be cleaved under harsh conditions such as high temperatures combined with strong acids or bases. This would yield 4-fluorophenol and 3-hydroxybenzaldehyde.[3]
- Photolysis: As an aromatic compound, it may undergo degradation upon exposure to ultraviolet (UV) radiation, which could lead to the cleavage of the ether bond or other reactions involving the aromatic rings.[3]



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Caption: Potential degradation pathways of **4-Fluoro-3-phenoxybenzaldehyde**.

Troubleshooting Guide

Q5: I noticed a new peak in my HPLC analysis after storing the compound for a while. What could it be?

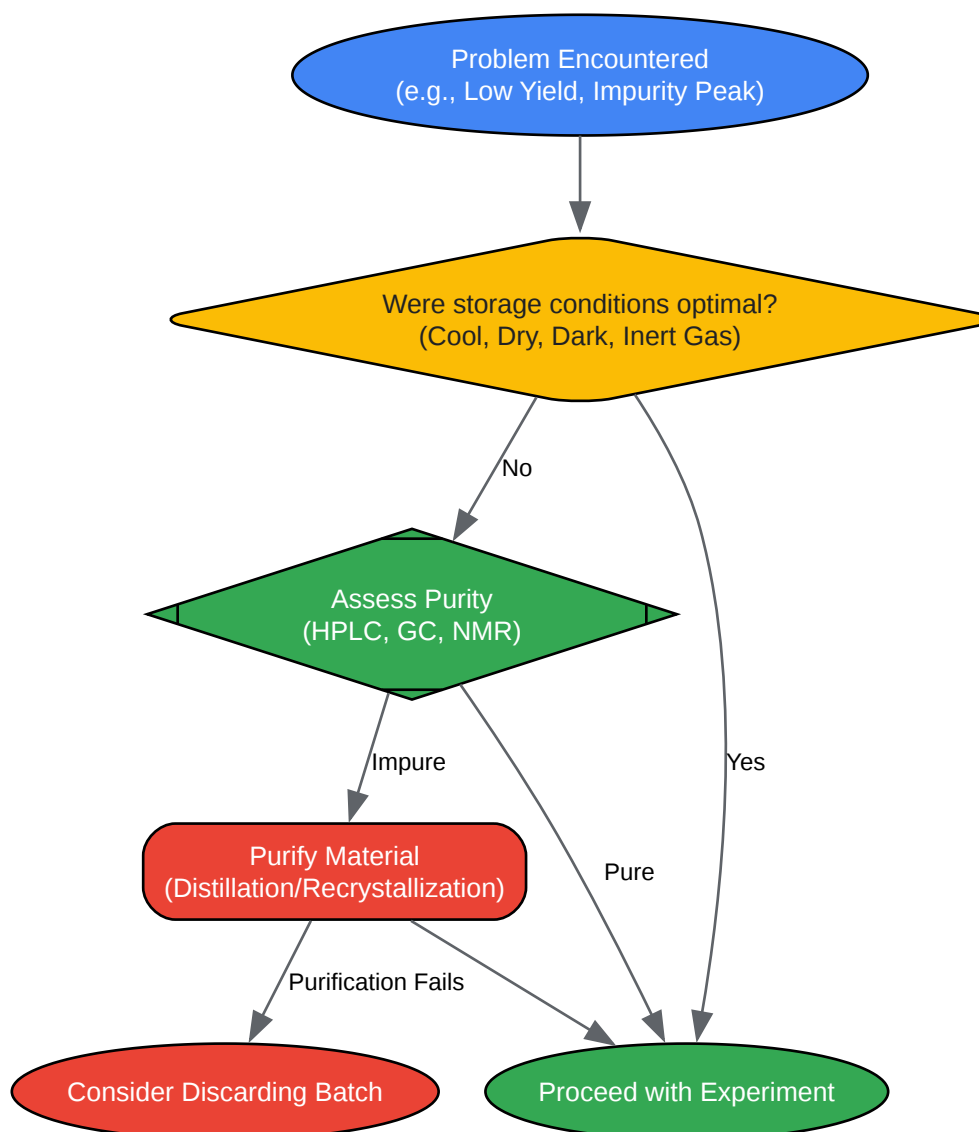
An additional peak, particularly one with a shorter retention time (if using reverse-phase HPLC), could indicate the presence of the oxidation product, 4-fluoro-3-phenoxybenzoic acid.[3] This can occur if the container was not sealed properly, allowing for prolonged exposure to air. To confirm, you can run a co-injection with a standard of the suspected carboxylic acid.

Q6: My reaction yield is lower than expected. Could the starting material have degraded?

Yes, lower yields can be a result of starting material degradation. If the compound was stored improperly (e.g., exposed to moisture, light, or heat), its purity may be compromised.^{[3][5][9]} It is advisable to check the purity of the aldehyde by techniques like HPLC or GC before use, especially if it has been stored for an extended period.

Q7: The appearance of the compound has changed from a colorless liquid to a yellowish solid. Is it still usable?

A change in color and physical state may indicate degradation or the presence of impurities.^[1]
^[5] While a slight color change might not always affect reactivity in certain applications, it is highly recommended to re-analyze the material to determine its purity before proceeding with your experiment. Distillation or recrystallization may be used for purification.^[2]



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Caption: Troubleshooting logic for experiments involving **4-Fluoro-3-phenoxybenzaldehyde**.

Experimental Protocols

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of **4-Fluoro-3-phenoxybenzaldehyde** and detecting the presence of its primary oxidation byproduct, 4-fluoro-3-phenoxybenzoic acid.

1. Materials and Reagents:

- **4-Fluoro-3-phenoxybenzaldehyde** sample
- Acetonitrile (HPLC grade)
- Deionized water (HPLC grade)
- Formic acid or Trifluoroacetic acid (TFA)
- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m)

2. Standard and Sample Preparation:

- Mobile Phase A: Deionized water with 0.1% Formic Acid/TFA
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid/TFA
- Sample Preparation: Accurately weigh and dissolve the **4-Fluoro-3-phenoxybenzaldehyde** sample in acetonitrile to a final concentration of approximately 1 mg/mL. Filter through a 0.45 μ m syringe filter.

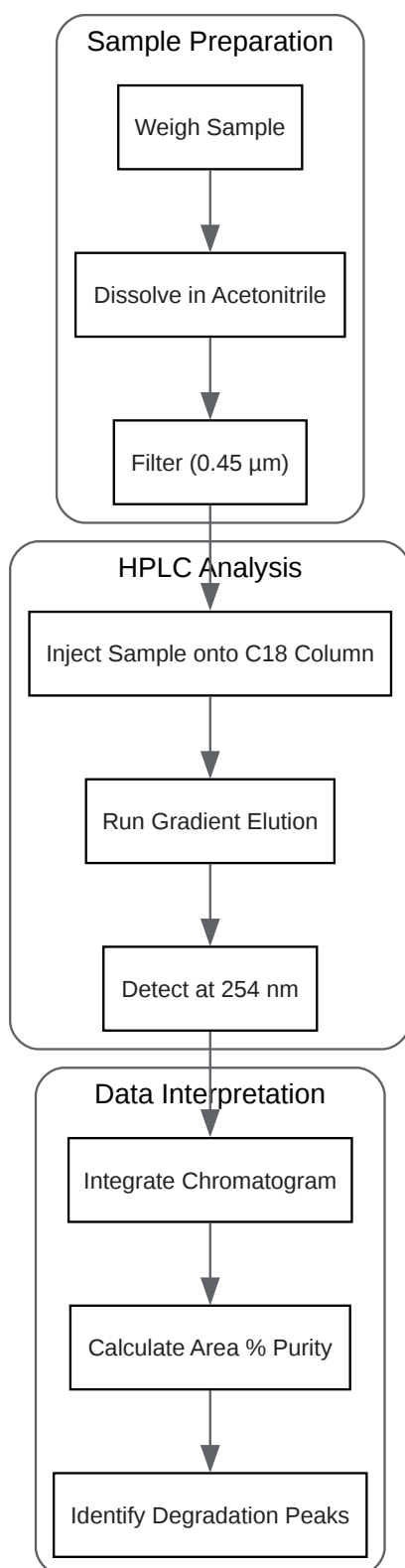
3. HPLC Conditions:

- Column: C18 reverse-phase

- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μ L
- Detector Wavelength: 254 nm
- Gradient Elution:
 - Start with 50% B, hold for 2 minutes.
 - Linearly increase to 95% B over 10 minutes.
 - Hold at 95% B for 3 minutes.
 - Return to 50% B over 1 minute and equilibrate for 4 minutes.

4. Data Analysis:

- Integrate the peaks in the chromatogram. The purity is calculated based on the area percentage of the main peak. The oxidation product, being more polar, is expected to elute earlier than the parent compound.



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Caption: General experimental workflow for HPLC purity assessment.

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